molecular formula C5H9N5 B2890749 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine CAS No. 1554483-44-1

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Katalognummer: B2890749
CAS-Nummer: 1554483-44-1
Molekulargewicht: 139.162
InChI-Schlüssel: VMWDAFXSOPGHSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a small organic molecule that has been identified as a potent ligand for numerous receptors . It is part of a focused small molecule library of tetrahydro triazolopyrazines, which are considered building blocks in medicinal chemistry . The molecule is synthesized from commercially available non-expensive reagents .


Synthesis Analysis

The synthesis of this compound involves several chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . The methods provide quick and multigram access to the target derivatives .


Chemical Reactions Analysis

The synthesis of this compound involves a sequence of chemical reactions, including hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . The methods provide quick and multigram access to the target derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 156–159°C . The 1H NMR spectrum (500 MHz, DMSO-d6) shows peaks at 3.56 (2H, t, J = 5.7, 6-CH2); 3.91 (3H, s, OCH3); 4.50 (2H, t, J = 5.8, 5-CH2); 4.58 (2H, s, 8-CH2); 10.42 (2H, br. s, NH2+) .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Building Blocks

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine and its derivatives are fundamental in the synthesis of complex heterocyclic compounds. A practical methodology for synthesizing enantiopure tetrahydrotriazolopyrazin-6-ones from primary amines and α-amino acid derivatives employs a constrained intramolecular "click" reaction, highlighting its utility in regioselective syntheses without needing chromatographic purification (Sudhir, Baig, & Chandrasekaran, 2008). Furthermore, the structure serves as a backbone for generating novel anti-diabetes drug leads, specifically compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion, underscoring its potential in medicinal chemistry (Mishchuk et al., 2016).

Antimicrobial and Antifungal Activity

Research into the antimicrobial and antifungal properties of triazolopyrazine derivatives reveals their potential in treating infections. For instance, pyrazoline and pyrazole derivatives have been synthesized and evaluated for their efficacy against various bacteria and fungi, showing promising results (Hassan, 2013). This suggests the chemical's role in developing new antimicrobial agents.

Anticonvulsant Properties

The exploration of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines for anticonvulsant activity unveils significant potential in addressing seizures. Certain derivatives have demonstrated potent efficacy in maximal electroshock-induced seizures in rats, indicating the value of these compounds in neuropharmacology (Kelley et al., 1995).

Anticancer Potential

The synthesis of 1,3,5-triazine-based 2-pyrazolines as potential anticancer agents marks a notable contribution to oncological research. Some compounds exhibit significant GI50 values against different human tumor cell lines, underscoring the importance of triazolopyrazine derivatives in developing new cancer therapies (Moreno et al., 2018).

Safety and Hazards

There is a concern about the contamination of Sitagliptin drug products with N-nitrosamines, including N-nitroso-triazolopyrazine (NTTP; 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine), which is a genotoxic derivative of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine .

Zukünftige Richtungen

The future directions for 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involve further synthetic applications of the molecule for medicinally oriented synthesis . The molecule is part of a focused small molecule library of tetrahydro triazolopyrazines, which are considered building blocks in medicinal chemistry . The potential of creating compound collections containing “privileged scaffolds” like this compound may eliminate a number of problems featured by commercial compound libraries, like low hit rates, poor physicochemical properties, presence of undesirable functional groups, etc .

Eigenschaften

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c6-5-8-4-3-7-1-2-10(4)9-5/h7H,1-3H2,(H2,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWDAFXSOPGHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(=N2)N)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554483-44-1
Record name 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.